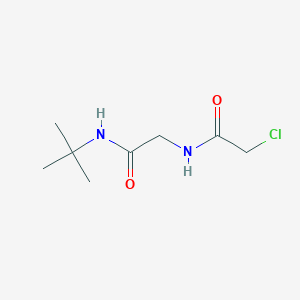

N-tert-butyl-2-(2-chloroacetamido)acetamide

描述

属性

IUPAC Name |

N-tert-butyl-2-[(2-chloroacetyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-8(2,3)11-7(13)5-10-6(12)4-9/h4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZSQJRRNZQDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of N-tert-butyl Amides via Ritter-Type Reaction Catalyzed by Cu(OTf)2

A recent, mild, and practical approach to synthesize N-tert-butyl amides involves the reaction of nitriles with di-tert-butyl dicarbonate catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature. This method achieves excellent yields (up to 87-89%) and tolerates a broad substrate scope including aryl, benzyl, alkyl, and furyl nitriles.

-

- Catalyst: Cu(OTf)2 (5 mol%)

- Reagents: Nitrile + di-tert-butyl dicarbonate

- Temperature: Room temperature to 60 °C

- Time: 5 hours optimal

- Solvent: None (solvent-free)

-

- Mild reaction conditions

- No need for condensation agents

- Simple post-reaction workup

- Wide substrate compatibility

Mechanism: Ritter-type reaction involving activation of di-tert-butyl dicarbonate and nucleophilic attack by nitrile nitrogen, facilitated by Lewis acid catalysis from Cu(OTf)2.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 25 | 5 | 16 |

| 2 | 2 | 25 | 5 | 25 |

| 3 | 5 | 25 | 5 | 87 |

| 4 | 10 | 25 | 5 | 89 |

| 5 | 5 | 40 | 5 | Slightly improved |

Table 1: Effect of catalyst loading and temperature on yield of N-tert-butyl amides

This method is directly applicable to the preparation of N-tert-butyl-2-(2-chloroacetamido)acetamide if the corresponding nitrile precursor is available or can be synthesized.

Chloroacetylation of Amines to Form 2-(2-chloroacetamido) Derivatives

A classical and well-documented method to introduce the 2-chloroacetamido group involves the reaction of amines with chloroacetyl chloride under controlled conditions.

-

- React secondary amine or amide (10 mmol) with chloroacetyl chloride (15 mmol) in acetonitrile (50 mL)

- Stir at 25 °C for 1 hour, then raise temperature to 60 °C until amine is consumed (monitored by TLC)

- Quench reaction with sodium bicarbonate solution

- Extract with ethyl acetate, wash with brine, dry over MgSO4

- Purify product by column chromatography (hexane/ethyl acetate mixtures)

-

- Reaction proceeds smoothly at mild temperatures

- Efficient conversion to 2-(2-chloroacetamido) benzamides and related compounds

- Suitable for a variety of amines, including aromatic and aliphatic

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Secondary amine + chloroacetyl chloride | 25 °C 1 h, then 60 °C until completion | Formation of chloroacetamido intermediate |

| 2 | Quench with NaHCO3 solution | Ambient | Neutralization of acid |

| 3 | Extraction and purification | Ethyl acetate, chromatography | Pure 2-(2-chloroacetamido) amide |

Table 2: Chloroacetylation reaction conditions for 2-(2-chloroacetamido) derivatives

This chloroacetylation step can be applied to N-tert-butyl amines or amides to yield this compound by starting from the corresponding tert-butyl amide.

Synthesis of tert-butyl Chloroacetate as an Intermediate

In some synthetic schemes, tert-butyl chloroacetate is used as a precursor or intermediate. Its preparation involves acid-catalyzed esterification of chloroacetic acid with isobutene in the presence of strong acid ion exchange resins.

- Process highlights:

- Solvent: Dichloromethane

- Catalyst: Macroporous strong acid cation exchange resin

- Temperature: 20–35 °C

- Reaction time: 6–14 hours with isobutene gas bubbling

- Purification: Fractional distillation to separate dichloromethane, unreacted monoxone, and tert-butyl chloroacetate

| Parameter | Value/Condition |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Strong acid ion exchange resin (KC116 or equivalent) |

| Temperature | 20–35 °C |

| Reaction time | 6–14 hours |

| Purification method | Rectification (fractional distillation) |

Table 3: Synthesis parameters for tert-butyl chloroacetate production

This intermediate can be further transformed into N-tert-butyl chloroacetamides through amidation or other coupling reactions.

Amide Bond Formation via Carbodiimide-Mediated Coupling

For complex or sensitive substrates, amide bond formation involving N-tert-butyl amines and carboxylic acid derivatives can be achieved using carbodiimide coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium salts (e.g., HATU) in the presence of bases like N,N-diisopropylethylamine.

-

- Solvent: Dichloromethane

- Room temperature stirring overnight

- Workup: Washing with acid, bicarbonate, brine; drying; column chromatography

Yields: 40–90% depending on substrates

This method is suitable for preparing N-tert-butyl amides with chloroacetamido functionality when starting from protected amines and carboxylic acids.

| Method | Key Reagents & Catalysts | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Cu(OTf)2-catalyzed Ritter-type | Nitriles + di-tert-butyl dicarbonate + Cu(OTf)2 | Solvent-free, RT to 60 °C, 5 h | 80–90% | Mild, broad substrate scope |

| Chloroacetylation | Amines + chloroacetyl chloride | Acetonitrile, 25–60 °C | High | Classical method for chloroacetamides |

| Esterification for tert-butyl chloroacetate | Chloroacetic acid + isobutene + acid resin | DCM, 20–35 °C, 6–14 h | Moderate | Intermediate synthesis step |

| Carbodiimide-mediated coupling | Amine + carboxylic acid + HATU + base | DCM, RT, overnight | 40–90% | For sensitive or complex substrates |

The Cu(OTf)2-catalyzed Ritter reaction offers a highly efficient, mild, and environmentally friendly route to N-tert-butyl amides, avoiding harsh reagents or conditions.

Chloroacetylation using chloroacetyl chloride remains a robust and widely applicable method to introduce the chloroacetamido group, with straightforward purification protocols.

The synthesis of tert-butyl chloroacetate via acid-catalyzed esterification is industrially relevant and provides a key intermediate for further functionalization.

Carbodiimide-mediated amide bond formation is versatile but requires careful handling of reagents and purification to avoid side products.

Combining these methods allows tailored synthesis of this compound with control over purity and yield.

The preparation of this compound can be effectively achieved by integrating modern catalytic amide formation methods with classical chloroacetylation techniques. The Cu(OTf)2-catalyzed Ritter reaction provides a mild and high-yielding approach to N-tert-butyl amides, while chloroacetyl chloride-mediated acylation introduces the chloroacetamido functionality efficiently. Industrially scalable synthesis of tert-butyl chloroacetate intermediates further supports versatile synthetic routes. These methods combined offer a reliable and authoritative framework for the synthesis of this compound with practical advantages in yield, purity, and operational simplicity.

化学反应分析

Types of Reactions

N-tert-butyl-2-(2-chloroacetamido)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield tert-butylamine and chloroacetic acid.

科学研究应用

N-tert-butyl-2-(2-chloroacetamido)acetamide is widely used in scientific research due to its versatility:

作用机制

The mechanism of action of N-tert-butyl-2-(2-chloroacetamido)acetamide involves its interaction with various molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .

相似化合物的比较

Structural Analogues and Physical Properties

The physical properties of N-tert-butyl acetamide derivatives are strongly influenced by substituents. Key examples from the literature include:

Key Observations :

- Melting Points : Bulky aromatic substituents (e.g., pyrenylmethyl in 5i) significantly increase melting points (217–219°C) compared to alkyl or smaller aryl groups (155–179°C) . The tert-butyl group itself likely contributes to higher thermal stability.

- Chromatographic Mobility (Rf): Polar groups like dimethylamino (Rf = 0.10–0.50) reduce mobility in nonpolar solvent systems, whereas nonpolar substituents (e.g., naphthyl) increase Rf values .

- Synthetic Yields : Yields for N-tert-butyl acetamides range from 40–70%, influenced by steric hindrance and reaction conditions .

生物活性

N-tert-butyl-2-(2-chloroacetamido)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of tert-butyl amine with chloroacetyl chloride in the presence of a suitable base. The structure features a tert-butyl group, a chloroacetamido moiety, and an acetamide group, which contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often linked to the presence of the chloroacetamido group, which enhances membrane permeability and disrupts bacterial cell walls.

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. This effect is particularly noted in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Antimicrobial Activity

A study investigating the antimicrobial potential of various chloroacetamides, including this compound, revealed:

- Activity Against Bacteria : The compound demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with varying efficacy against Escherichia coli and Candida albicans. The structure-activity relationship indicated that halogenated substituents on the phenyl ring significantly enhanced activity against these pathogens .

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | Low | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |

Anticancer Activity

In vitro studies have highlighted the potential of this compound to induce apoptosis in cancer cells:

- Mechanism of Action : The compound appears to initiate apoptosis through the activation of caspase pathways, leading to increased annexin V-FITC positive cells in treated MDA-MB-231 cells compared to controls .

- Case Study : A notable case study reported a 22-fold increase in apoptotic cells when treated with this compound, suggesting its strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。